

In-Depth Technical Guide: 5-Formylindole-CE Phosphoramidite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Formylindole-CE
Phosphoramidite

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This technical guide provides a comprehensive overview of **5-Formylindole-CE Phosphoramidite**, a key reagent for the chemical modification of oligonucleotides. This document details its chemical properties, experimental protocols for its use in oligonucleotide synthesis and subsequent conjugation reactions, and a visual representation of the experimental workflow.

Core Properties and Specifications

5-Formylindole-CE Phosphoramidite is a phosphoramidite reagent used in automated solid-phase oligonucleotide synthesis to introduce an aldehyde functional group, typically at the 5'-terminus of a DNA or RNA strand.^[1] This aldehyde group serves as a reactive handle for the covalent attachment of various molecules, such as peptides, labels, or other small molecules, through the formation of stable linkages.^{[1][2]}

Quantitative Data Summary

Property	Value
Molecular Weight	763.86 g/mol ^[1]
Chemical Formula	C ₄₄ H ₅₀ N ₃ O ₇ P ^[1]
CAS Number	460355-05-9 ^[1]

Experimental Protocols

The use of **5-Formylindole-CE Phosphoramidite** involves two main stages: the incorporation of the phosphoramidite into the oligonucleotide during synthesis and the post-synthetic conjugation of the resulting aldehyde-modified oligonucleotide with a molecule of interest.

I. Incorporation of 5-Formylindole-CE Phosphoramidite into Oligonucleotides

This protocol describes the standard procedure for incorporating **5-Formylindole-CE Phosphoramidite** at the 5'-end of an oligonucleotide using an automated DNA/RNA synthesizer.

Materials:

- **5-Formylindole-CE Phosphoramidite**
- Anhydrous acetonitrile (synthesis grade)
- Standard DNA or RNA phosphoramidites (A, C, G, T/U)
- Standard synthesis reagents (activator, capping solutions, oxidizing solution, deblocking solution)
- Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
- Automated DNA/RNA synthesizer

Methodology:

- Preparation of the Phosphoramidite Solution:
 - Dissolve the **5-Formylindole-CE Phosphoramidite** in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer.
 - Install the vial on a designated port on the synthesizer.
- Automated Oligonucleotide Synthesis:

- Program the desired oligonucleotide sequence into the synthesizer.
- The synthesis is performed using standard phosphoramidite chemistry cycles for each monomer addition, including the terminal 5-Formylindole modification.[3][4]
- Coupling Step: No changes are required from the standard coupling method recommended by the synthesizer manufacturer for the incorporation of **5-Formylindole-CE Phosphoramidite**. [1]
- Cleavage and Deprotection:
 - Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and deprotected.
 - No alterations to the standard deprotection methods (e.g., using concentrated ammonium hydroxide) are necessary, as the formyl group on the indole ring does not have a protecting group.[1]
- Purification:
 - The crude aldehyde-modified oligonucleotide can be purified using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

II. Post-Synthetic Conjugation to a Hydrazine-Containing Molecule

This protocol provides a representative method for the conjugation of a 5'-aldehyde-modified oligonucleotide with a molecule containing a hydrazine or hydrazide group to form a stable hydrazone linkage.[2]

Materials:

- Purified 5'-aldehyde-modified oligonucleotide
- Hydrazine or hydrazide-functionalized molecule of interest (e.g., a peptide, dye)
- Ammonium acetate buffer (e.g., 10 mM, pH 4.0-4.5)

- (Optional) Sodium cyanoborohydride (NaBH_3CN) for reduction of Schiff bases if reacting with an amine.

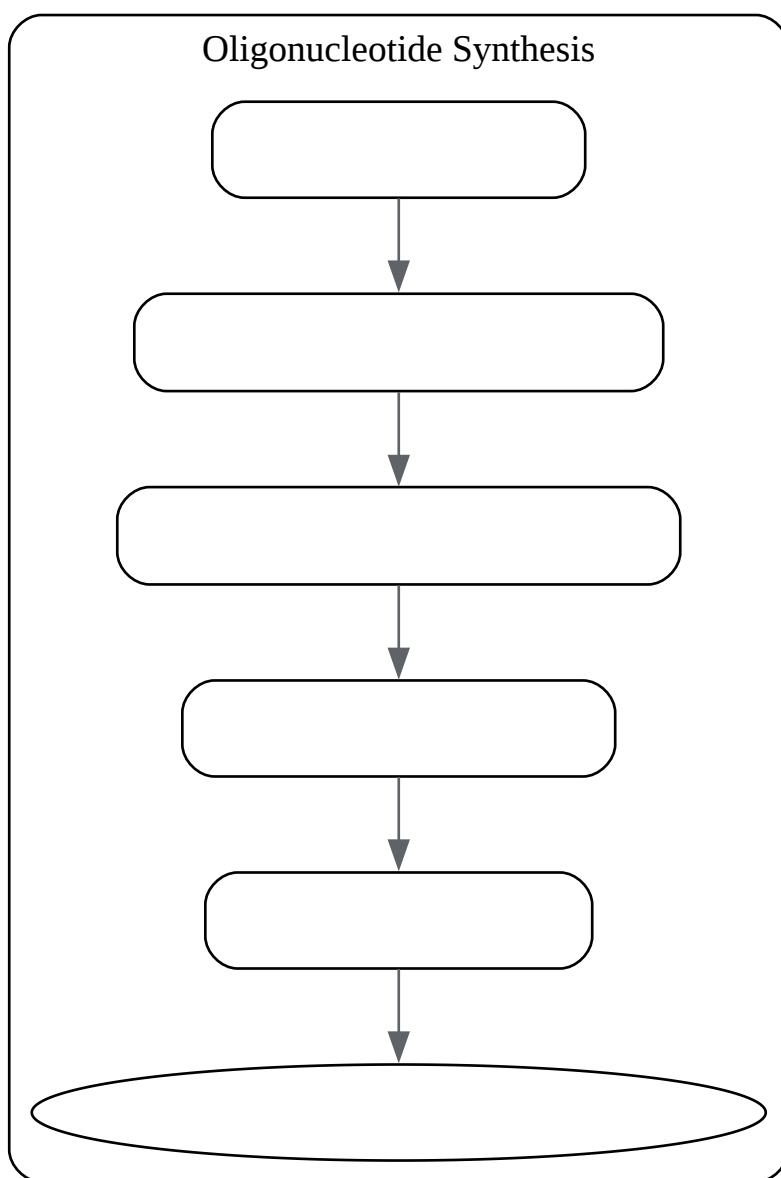
Methodology:

- Reaction Setup:
 - Dissolve the purified 5'-aldehyde-modified oligonucleotide in the ammonium acetate buffer.
 - Add a molar excess (e.g., 10-50 equivalents) of the hydrazine-functionalized molecule to the oligonucleotide solution.
- Incubation:
 - Gently agitate the reaction mixture at room temperature for 2-4 hours. The acidic pH of the buffer facilitates the formation of the hydrazone bond.
- Purification of the Conjugate:
 - The resulting oligonucleotide conjugate can be purified from excess reagents by methods such as ethanol precipitation, size-exclusion chromatography, or RP-HPLC.

Note on Reactivity: The aldehyde group can also react with primary amines to form a Schiff base.^[1] However, this linkage is less stable and typically requires a subsequent reduction step with a mild reducing agent like sodium cyanoborohydride to form a stable secondary amine linkage.^{[1][2]} Reactions with hydrazines or semicarbazides are generally preferred as they form more stable hydrazone or semicarbazone linkages without the need for a reduction step.^[1]

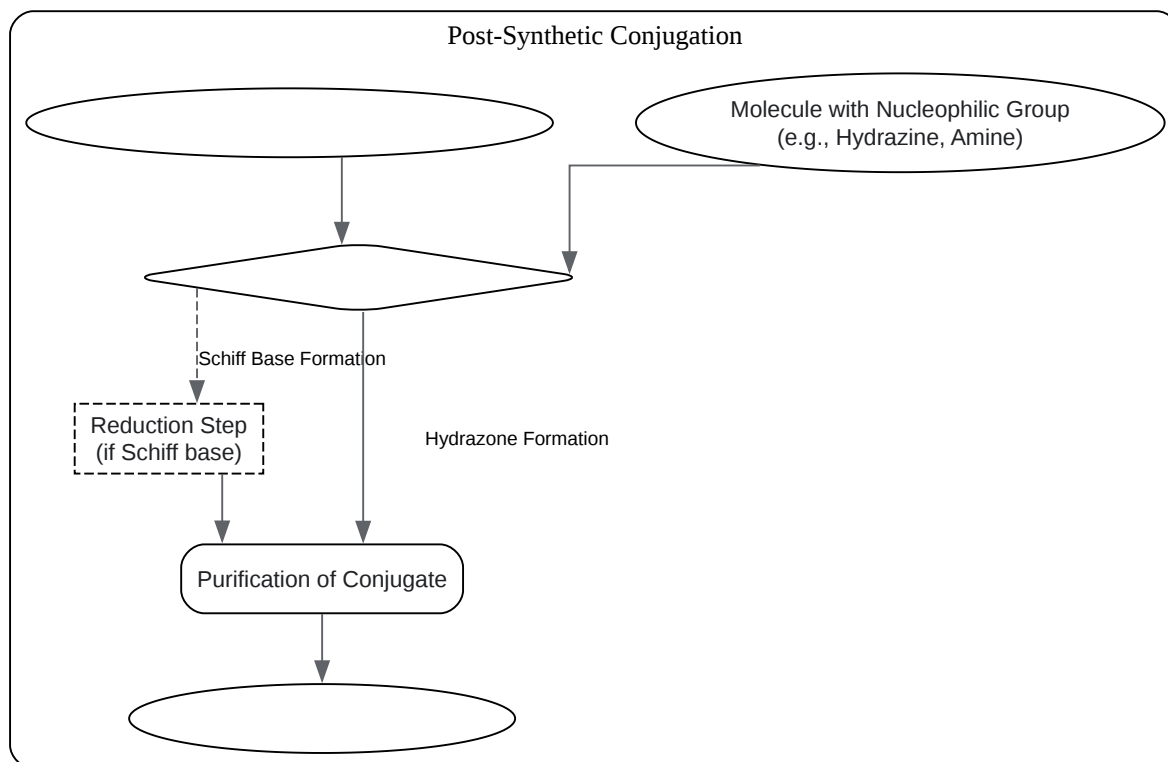
Visualized Experimental Workflow

The following diagrams illustrate the key processes involved in the use of **5-Formylindole-CE Phosphoramidite**.



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Caption: Workflow for the synthesis of a 5'-aldehyde-modified oligonucleotide.



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Caption: General scheme for the post-synthetic conjugation of an aldehyde-modified oligonucleotide.

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- To cite this document: BenchChem. [In-Depth Technical Guide: 5-Formylindole-CE Phosphoramidite]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13710197#5-formylindole-ce-phosphoramidite-molecular-weight>]

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